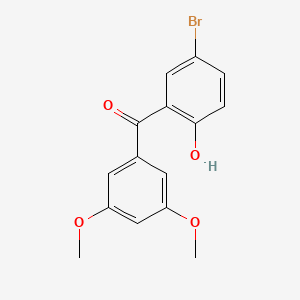
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a synthetic molecule with significant chemical and biological properties This compound is characterized by the presence of a pyrrolidine ring linked to a pyridinyl moiety and a trifluoromethoxy-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can be achieved through a multi-step organic reaction sequence. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: : Starting from a suitable pyrrolidine precursor, the ring is constructed using cyclization reactions.
Attachment of the Chloropyridinyl Group: : This involves a nucleophilic substitution reaction where a chloropyridinyl derivative reacts with the pyrrolidine ring.
Introduction of the Trifluoromethoxy Group: : This step typically employs a Friedel-Crafts alkylation reaction to introduce the trifluoromethoxy-substituted phenyl group onto the existing molecular scaffold.
Industrial Production Methods
Industrial-scale production of this compound might employ continuous flow chemistry techniques to optimize yield and efficiency. This method offers improved reaction control and scalability, making it suitable for large-scale synthesis.
化学反応の分析
Types of Reactions
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: : It may be oxidized under certain conditions to yield various oxidation products.
Reduction: : Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : Appropriate halides or other nucleophiles/electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will vary based on the specific reaction pathways and conditions employed. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could lead to alcohols or amines.
科学的研究の応用
Chemistry
In the field of chemistry, this compound can be used as a building block for synthesizing more complex molecules, facilitating the study of structure-activity relationships.
Biology
Biologically, it may serve as a ligand or inhibitor in various biochemical assays, helping to elucidate enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. It might exhibit pharmacological activity, making it a candidate for drug development.
Industry
Industrially, it can be used in the development of specialty chemicals, materials science, and agricultural chemicals, providing a versatile platform for innovation.
作用機序
The exact mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone will depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or other proteins. This interaction could alter the target's function, leading to downstream effects within biological pathways.
類似化合物との比較
Similar Compounds
Compounds such as (3-Chloropyridin-4-yl) and (3-(trifluoromethoxy)phenyl)methanone derivatives share structural similarities with the compound .
Uniqueness
What sets (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone apart is its unique combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to its analogs. The inclusion of a pyrrolidine ring, chloropyridinyl moiety, and trifluoromethoxyphenyl group creates a compound with multifaceted applications.
That's a deep dive into your compound! Anything stand out to you?
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-14-9-22-6-4-15(14)25-13-5-7-23(10-13)16(24)11-2-1-3-12(8-11)26-17(19,20)21/h1-4,6,8-9,13H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASHWHOPYCSWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)
![2-Methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2814719.png)



![4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2814726.png)
![3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2814727.png)


![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2814732.png)
![Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2814734.png)
![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2814735.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2814738.png)
